

An In-depth Technical Guide to 1-Benzylpiperidin-2-one (C₁₂H₁₅NO)

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Compound of Interest

Compound Name: 1-Benzylpiperidin-2-one

Cat. No.: B1276267

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Abstract

1-Benzylpiperidin-2-one, a lactam derivative with the molecular formula C₁₂H₁₅NO, serves as a significant scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This document provides a comprehensive technical overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

1-Benzylpiperidin-2-one, also known as N-benzyl-2-piperidone, is a cyclic amide featuring a benzyl group attached to the nitrogen atom of a piperidin-2-one ring. Its fundamental properties are crucial for its handling, characterization, and application in synthesis.

Property	Value	Reference(s)
Molecular Formula	C12H15NO	[1][2]
Molecular Weight	189.25 g/mol	[2]
CAS Number	4783-65-7	[1][2]
IUPAC Name	1-benzylpiperidin-2-one	[2]
Density	1.07 g/mL at 25 °C	[3]
Boiling Point	147 °C at 0.125 mmHg	[3]
Refractive Index (n _{20/D})	1.553	[3]
Appearance	Colorless to light yellow liquid	
Topological Polar Surface Area	20.3 Å ²	[2]
XLogP3	1.6	[2]

Spectroscopic Data

The structural elucidation of **1-Benzylpiperidin-2-one** is confirmed through various spectroscopic techniques. The expected characteristic signals are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (Predicted)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.20-7.40	m	5H	Aromatic-H	
~ 4.65	s	2H	-CH ₂ -Ph	
~ 3.30	t	2H	-N-CH ₂ -	
~ 2.50	t	2H	-CO-CH ₂ -	
~ 1.85	m	4H	-CH ₂ -CH ₂ -CH ₂ -	

¹³ C NMR (Predicted)	Chemical Shift (δ) ppm	Assignment
~ 170.0	C=O (Lactam)	
~ 137.5	Aromatic C (quaternary)	
~ 128.8	Aromatic CH	
~ 127.8	Aromatic CH	
~ 127.4	Aromatic CH	
~ 51.0	-CH ₂ -Ph	
~ 49.0	-N-CH ₂ -	
~ 32.5	-CO-CH ₂ -	
~ 23.0	-CH ₂ -	
~ 21.0	-CH ₂ -	

Note: The NMR data presented are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Vibrational Mode	Absorption Peak (cm ⁻¹)	Intensity
C=O Stretch (Amide)	~ 1640-1680	Strong
Aromatic C-H Stretch	~ 3030-3100	Medium
Aliphatic C-H Stretch	~ 2850-2960	Medium
Aromatic C=C Stretch	~ 1450-1600	Medium-Weak
C-N Stretch	~ 1200-1350	Medium

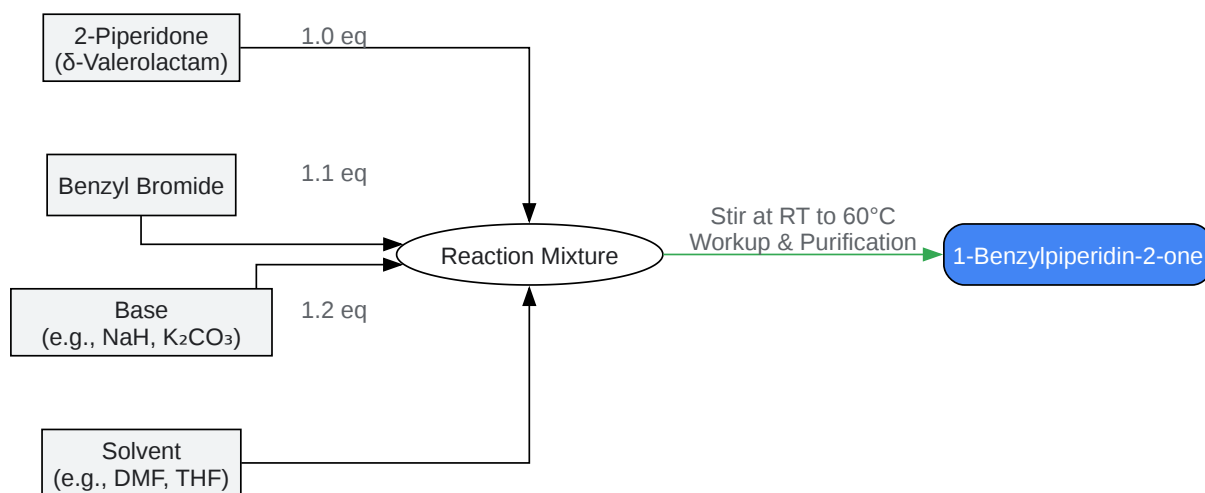
Mass Spectrometry (MS)

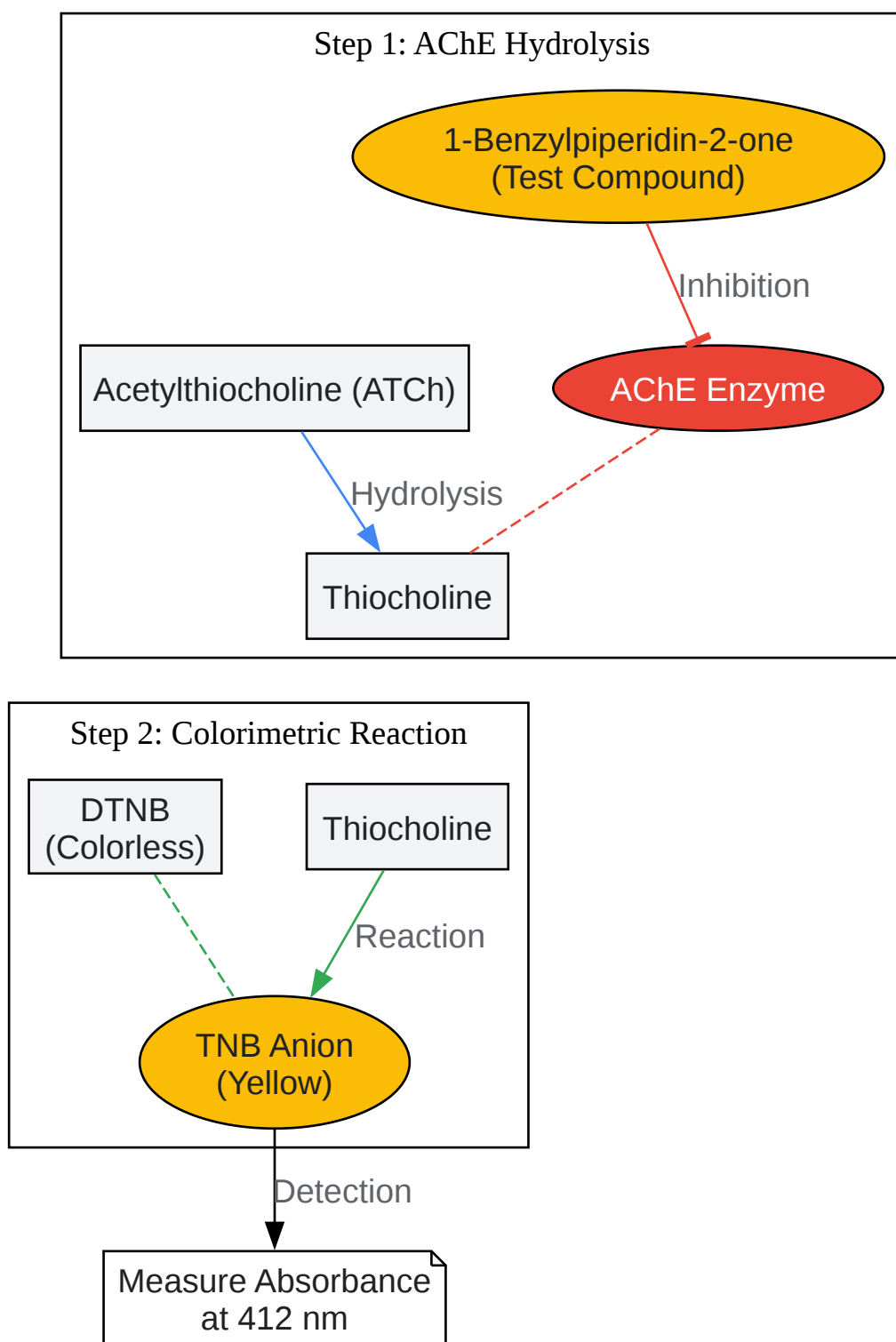
m/z Value	Interpretation
189.12	$[M]^+$ (Molecular Ion)
91	$[C_7H_7]^+$ (Tropylium ion, characteristic fragment for benzyl groups) - Often the base peak.
112	$[M - C_6H_5]^+$ (Loss of phenyl radical)
160	$[M - CO]^+$ (Loss of carbon monoxide)

Experimental Protocols

Synthesis of 1-Benzylpiperidin-2-one via N-Alkylation

A common and effective method for the synthesis of **1-Benzylpiperidin-2-one** is the N-alkylation of 2-piperidone (also known as δ -valerolactam) with benzyl bromide or benzyl chloride.





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